![molecular formula C12H11BrN2 B1293177 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine CAS No. 941294-38-8](/img/structure/B1293177.png)
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
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Overview
Description
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is a chemical compound with the molecular formula C12H11BrN2 and a molecular weight of 263.14 . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine can be represented by the SMILES stringBrC1=CN=CN=C1C2=CC=C(C)C(C)=C2
.
Scientific Research Applications
Synthesis of Radiosensitizers
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine: has been explored for the synthesis of compounds that act as radiosensitizers . These molecules are designed to enhance the efficacy of radiotherapy by making cancer cells more susceptible to radiation damage. The compound’s structure allows for incorporation into DNA, where it can form radical species that cause significant DNA damage, thereby sensitizing the cells to radiation.
Palladium-Catalyzed Reactions
This compound is used in palladium-catalyzed cross-coupling reactions, which are pivotal in creating complex organic molecules . Such reactions are fundamental in pharmaceutical research and development, leading to the synthesis of various therapeutic agents.
Microwave-Assisted Organic Synthesis
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine: can undergo rapid nucleophilic displacement reactions under microwave irradiation . This method is advantageous for its speed and efficiency, making it a valuable technique in accelerating the synthesis of complex organic molecules.
Metallation Reactions
The compound is also involved in direct metallation reactions with lithium diisopropylamide to yield lithiated intermediates . These intermediates are essential for further chemical transformations, particularly in the synthesis of new chemical entities for drug discovery.
Chemical Education and Research
As a unique chemical, 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is provided to early discovery researchers and educational institutions . It serves as a tool for teaching advanced organic synthesis techniques and for conducting exploratory research in chemistry.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that pyrimidine derivatives can undergo rapid nucleophilic displacement reactions with nucleophiles . More studies are required to understand the compound’s interaction with its targets and any resulting changes.
properties
IUPAC Name |
5-bromo-4-(3,4-dimethylphenyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-10(5-9(8)2)12-11(13)6-14-7-15-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXESWZRHOVSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=NC=C2Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650013 |
Source
|
Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |
CAS RN |
941294-38-8 |
Source
|
Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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